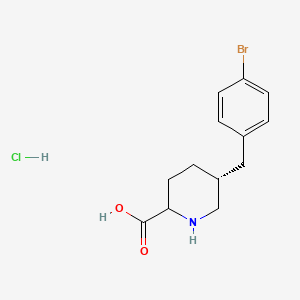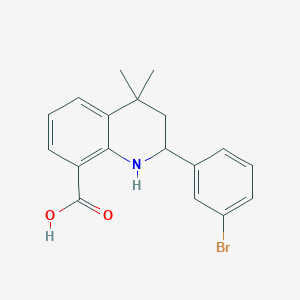
Ethyl 7-iodoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-iodoquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 7-position of the quinoline ring. This structural configuration imparts distinct reactivity and functionality, making it a valuable building block in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 7-iodoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for further applications.
化学反应分析
Types of Reactions
Ethyl 7-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various nucleophiles.
Acids and Bases: Employed in ester hydrolysis to convert the ester group to a carboxylic acid.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the quinoline ring.
Major Products Formed
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Quinoline Carboxylic Acids: Formed through ester hydrolysis.
Oxidized or Reduced Quinoline Compounds: Produced via oxidation or reduction reactions.
科学研究应用
Ethyl 7-iodoquinoline-3-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 7-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and quinoline ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells, depending on the specific biological context .
相似化合物的比较
Ethyl 7-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Used as a versatile building block in organic synthesis.
属性
分子式 |
C12H10INO2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC 名称 |
ethyl 7-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 |
InChI 键 |
BNNSUVOHFMXGLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
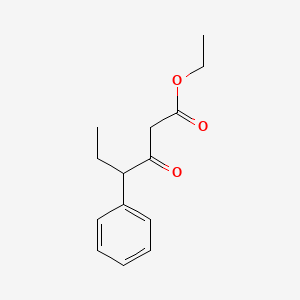
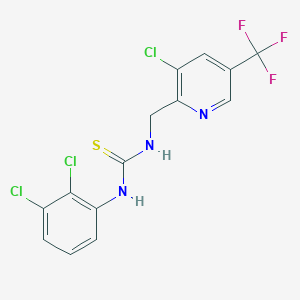



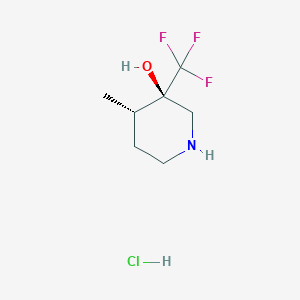

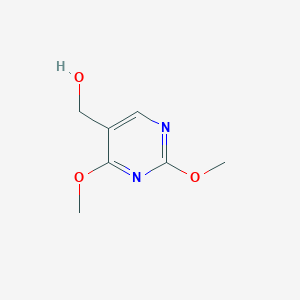

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
